Boc-glycine
Overview
Description
Boc-Glycine, also known as N-tert-Butoxycarbonyl-2-aminoacetic acid, is a derivative of Glycine . It is mainly used in peptide synthesis and is recognized to be beneficial as ergogenic dietary substances .
Synthesis Analysis
The synthesis of Boc-glycine involves mixing a water solution of L-glycine and a water solution of sodium hydrogen carbonate, followed by the addition of (Boc)2O in batches . The reaction conditions are controlled to obtain Boc-glycine with high yield . This method is low in cost, simple, convenient, safe in operation, and causes little pollution .Molecular Structure Analysis
Boc-glycine has a molecular formula of C7H13NO4 and a molecular weight of 175.18 . It contains a total of 24 bonds, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
Boc-Glycine can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It can also be used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .Physical And Chemical Properties Analysis
Boc-glycine appears as a white to off-white solid . It has a melting point of 90°C . It is soluble in DMSO and slightly soluble in chloroform, methanol .Scientific Research Applications
Chemical Synthesis and Ligations : Boc-glycine is used in native chemical ligations, particularly in synthesizing peptides. For example, Crich and Banerjee (2007) demonstrated its use in the synthesis of LYRAMFRANK, a complex peptide, via native chemical ligation at phenylalanine (Crich & Banerjee, 2007).
Creation of Unnatural Amino Acids : Leanna and Morton (1993) explored the synthesis of N-(Boc)-L-(2-Bromoallyl)-glycine, which is an intermediate in creating optically active unnatural amino acids (Leanna & Morton, 1993).
Neurological and Psychological Research : Greenberg et al. (2009) investigated the use of glycine as an adjunctive treatment in Obsessive-Compulsive Disorder (OCD), highlighting its potential in neurological and psychological research (Greenberg et al., 2009).
Polypeptide Synthesis : Zhao Yi-nan and Key (2013) conducted research on simplifying and improving the synthetic methods of polypeptides using lysine and glycine as raw materials, with Boc-glycine being a key component (Zhao Yi-nan & Key, 2013).
Pharmaceutical and Medicinal Chemistry : Seebach et al. (1989) discussed the synthesis of various amino acids, including α-deuterio amino acids and β-arylalanines, starting from enantiomerically pure glycine derivatives like Boc-BMI (Seebach et al., 1989).
Biological and Biomedical Research : Parker et al. (2016) utilized Boc-Gly-Gly-NHS in the study of ubiquitinated peptide enrichment, which is essential for understanding cellular responses to stimuli (Parker et al., 2016).
Agricultural and Nutritional Studies : Bellaloui et al. (2009) examined the effects of glycine application on seed composition and nitrogen metabolism in glyphosate-resistant soybean, demonstrating its application in agricultural research (Bellaloui et al., 2009).
Isotope Labeling and Spectroscopy : Grehn et al. (1992) prepared Boc-derivatives of labeled glycines for use in isotope labeling and spectroscopy (Grehn et al., 1992).
Organic Chemistry and Chemical Engineering : Bouchouk et al. (2009) showcased the application of N-Boc-activated sulfahydantoin as a glycine enolate equivalent in the stereocontrolled preparation of threonine homologues (Bouchouk et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJIFMKZZEXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063509 | |
Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-glycine | |
CAS RN |
4530-20-5 | |
Record name | N-(tert-Butoxycarbonyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4530-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004530205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boc-glycine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-butoxycarbonyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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